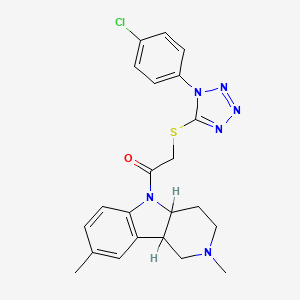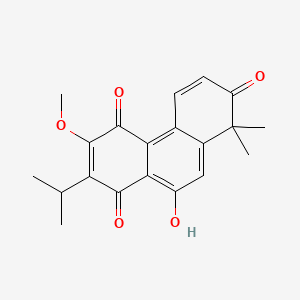
Alendronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alendronic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Widely used in the treatment of osteoporosis and Paget’s disease. .
Industry: Utilized in the development of bone-targeted drug delivery systems, such as micellar nanostructures for the delivery of vitamin D3
Wirkmechanismus
Alendronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is dose-dependent and significantly reduces bone turnover, leading to an increase in bone mineral density . The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Similar Compounds:
Risedronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: Used for the treatment of osteoporosis, with a longer dosing interval compared to alendronic acid.
Zoledronic Acid: A more potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness of Alendronic Acid: Alendronic acid is unique due to its well-established efficacy in increasing bone mineral density and reducing fracture risk. It is also widely studied and has a long history of use in clinical practice .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Alendronic acid plays a significant role in biochemical reactions. Its primary mechanism of action involves the inhibition of osteoclastic bone resorption . This means that alendronic acid interacts with osteoclasts, which are cells that break down bone tissue . The nature of this interaction involves alendronic acid binding to the hydroxyapatite of bone exposed at sites of bone resorption .
Cellular Effects
Alendronic acid has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the activity of cells that break down bone, specifically osteoclasts . This can impact cell signaling pathways, gene expression, and cellular metabolism related to bone resorption and formation.
Molecular Mechanism
The molecular mechanism of alendronic acid involves its binding to bone hydroxyapatite . It exerts its effects at the molecular level by inhibiting osteoclastic bone resorption . This involves binding interactions with biomolecules in osteoclasts, leading to changes in gene expression and enzyme activity related to bone resorption.
Temporal Effects in Laboratory Settings
In laboratory settings, alendronic acid shows temporal changes in its effects. It results in an early and dose-dependent inhibition of skeletal resorption, which can be followed clinically with biochemical markers, and which ultimately reaches a plateau and is slowly reversible upon discontinuation of the drug
Dosage Effects in Animal Models
In animal models, the effects of alendronic acid vary with different dosages. High-dose alendronic acid treatment was able to prevent early trabecular bone loss and cartilage degeneration following non-invasive knee injury, but was not able to mitigate long-term joint degeneration .
Metabolic Pathways
Alendronic acid is involved in metabolic pathways related to bone resorption and formation. It interacts with enzymes in osteoclasts and is not metabolised in animals but is cleared from the plasma by uptake into bone and elimination via renal excretion .
Transport and Distribution
Alendronic acid is transported and distributed within cells and tissues. After administration, the drug distributes widely in the body, but this transient state is rapidly followed by a nonsaturable redistribution to skeletal tissues .
Subcellular Localization
The subcellular localization of alendronic acid is primarily in the bone tissue, where it binds to hydroxyapatite, a mineral found in bones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of alendronic acid involves the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid. The process can be summarized in the following steps :
Reaction with Phosphorus Trichloride: 4-aminobutyric acid is reacted with phosphorus trichloride in the presence of a solvent such as methylene chloride.
Hydrolysis: The resulting intermediate is hydrolyzed with water to form alendronic acid.
Purification: The crude product is purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of alendronic acid follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Alendronic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group in alendronic acid can participate in substitution reactions with various electrophiles.
Complexation Reactions: Alendronic acid can form complexes with metal ions, which is significant in its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Complexation Reactions: Metal salts such as calcium chloride or magnesium chloride are used under neutral or slightly acidic conditions.
Major Products:
Substitution Reactions: Products include N-substituted alendronic acid derivatives.
Complexation Reactions:
Eigenschaften
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121268-17-5 (mono-hydrochloride salt, trihydrate) | |
| Record name | Alendronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022568 | |
| Record name | Alendronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alendronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction. | |
| Record name | Alendronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alendronic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine white powder | |
CAS RN |
66376-36-1 | |
| Record name | Alendronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alendronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alendronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alendronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALENDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alendronic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alendronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |
| Record name | Alendronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alendronic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Alendronic acid interact with bone tissue to exert its therapeutic effect?
A1: Alendronic acid belongs to a class of drugs called bisphosphonates. [] These molecules exhibit a high affinity for hydroxyapatite, the mineral component of bone. [, ] Upon binding to bone surfaces, Alendronic acid primarily inhibits bone resorption by osteoclasts, the cells responsible for breaking down bone tissue. [, , ] This targeted action helps to shift the balance of bone remodeling in favor of bone formation, leading to increased bone mineral density and reduced fracture risk in conditions like osteoporosis. [, , , , ]
Q2: What are the downstream effects of Alendronic acid binding to osteoclasts?
A2: While the precise mechanism is complex and not fully elucidated, research suggests that Alendronic acid, once internalized by osteoclasts, disrupts vital cellular processes. [, ] One key target appears to be the mevalonate pathway, essential for the production of isoprenoid lipids. [, ] Disruption of this pathway impairs osteoclast function and survival, ultimately reducing bone resorption. [, ]
Q3: Beyond osteoporosis, are there other potential applications of Alendronic acid being explored?
A3: Yes, researchers are investigating Alendronic acid for its potential in other bone-related conditions. For example, studies are evaluating its efficacy in preventing periprosthetic bone loss after total hip replacement. [] Additionally, researchers are exploring its use in managing massive osteolysis of the mandible. []
Q4: What is the molecular formula and weight of Alendronic acid?
A4: Alendronic acid has the molecular formula C4H13NO7P2 and a molecular weight of 247.1 g/mol. []
Q5: Are there specific spectroscopic techniques used to characterize Alendronic acid?
A5: Yes, various spectroscopic techniques are employed for characterization. Infrared (IR) spectroscopy is particularly useful, with Alendronic acid exhibiting characteristic strong symmetric P-O stretching bands near 1040 cm−1. [] Solid-state phosphorus nuclear magnetic resonance (NMR) spectroscopy provides valuable information about different phosphorus environments within the molecule. []
Q6: How does the structure of Alendronic acid contribute to its material compatibility and performance in various applications?
A6: The presence of phosphonate groups in Alendronic acid's structure contributes to its strong affinity for metal ions, particularly calcium in hydroxyapatite. [, ] This interaction forms the basis of its use in bone-targeting applications and its incorporation into materials like nanocomposite resins, where it can improve properties such as fire resistance. [, , ]
Q7: Has research explored modifications to the structure of Alendronic acid?
A7: Yes, several studies have investigated the synthesis and characterization of Alendronic acid derivatives. [, , , ] These modifications aim to modulate the compound's properties, such as lipophilicity and biodegradability, for potential use as prodrugs with improved bioavailability. [, , , ] Additionally, researchers have synthesized Organic Salts and Ionic Liquids (OSILs) from Alendronic acid, exploring their potential as novel therapeutic agents, particularly for osteosarcoma. []
Q8: How is the efficacy of Alendronic acid assessed in preclinical and clinical settings?
A9: Preclinical studies utilize various in vitro and in vivo models to assess Alendronic acid's effects. In vitro studies often involve cell-based assays using osteoclasts to directly measure its impact on bone resorption. [, , , , ] Animal models, particularly ovariectomized rodents, mimic postmenopausal osteoporosis and allow researchers to evaluate the drug's effects on bone mineral density and fracture healing. [, , , ] Clinical trials in humans provide the ultimate assessment of Alendronic acid's efficacy in preventing fractures and improving bone health. [, , , , , , ]
Q9: What are the key toxicological considerations associated with Alendronic acid?
A10: While generally considered safe, Alendronic acid can cause gastrointestinal side effects, particularly esophageal irritation if not taken properly. [, , ] Rare but serious adverse effects, like osteonecrosis of the jaw, have been reported, primarily in patients receiving high doses or long-term treatment. [, , , ]
Q10: What are some future research directions in the field of Alendronic acid and bisphosphonates?
A12: Ongoing research focuses on developing novel drug delivery systems to enhance Alendronic acid's bioavailability and target its delivery specifically to bone tissue, potentially minimizing systemic side effects. [, , ] Investigating the long-term effects of Alendronic acid on bone quality, particularly in the context of atypical fractures, remains an area of active research. [, , ] Additionally, exploring the potential for personalized medicine approaches, tailoring Alendronic acid treatment based on individual patient characteristics and genetic markers, holds promise for optimizing therapeutic outcomes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



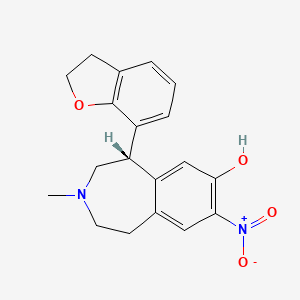

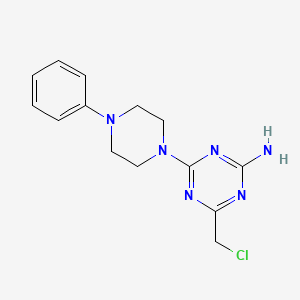
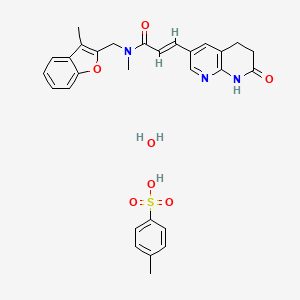
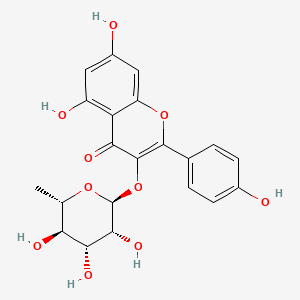

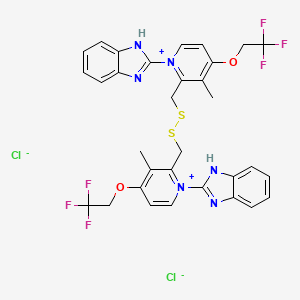

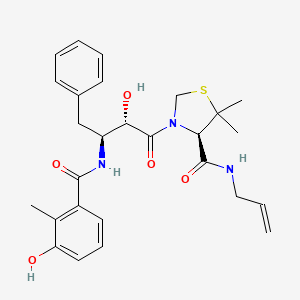

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)
